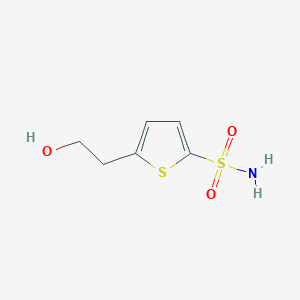

5-(2-Hydroxyethyl)thiophene-2-sulfonamide

Description

Contextualization of Thiophene (B33073) Derivatives in Medicinal Chemistry Research

The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group in interactions with biological targets while often conferring distinct physicochemical properties. nih.gov Thiophene derivatives are integral components of numerous FDA-approved drugs and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. researchgate.netresearchgate.net The aromatic nature and the potential for diverse substitutions at multiple positions on the ring make thiophene a versatile scaffold for developing novel therapeutic agents. nih.govsynblock.com Researchers frequently utilize the thiophene nucleus as a starting point to build combinatorial libraries in the search for new lead molecules with enhanced efficacy and target specificity. mdpi.com

Overview of Sulfonamide Compounds as Bioactive Scaffolds in Preclinical Investigations

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs. synblock.comacs.org Beyond its historical role in antimicrobial therapy, the sulfonamide moiety has proven to be a highly effective zinc-binding group, making it a premier scaffold for designing inhibitors of metalloenzymes. researchgate.netgoogle.com Preclinical investigations consistently explore sulfonamide derivatives for a wide array of biological activities. These include anticancer, antiviral, anti-inflammatory, and diuretic properties. google.combohrium.com A significant area of focus is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological and pathological processes. acs.orggoogle.com The ability of the sulfonamide group to be readily incorporated into diverse molecular frameworks allows for the development of potent and selective inhibitors targeting specific enzyme isoforms. nih.gov

Historical Development and Significance of Sulfonamide-Containing Heterocycles in Drug Discovery Research

The evolution of sulfonamide-based drugs began in the 1930s with the discovery of Prontosil and its active metabolite, sulfanilamide, which revolutionized the treatment of bacterial infections. Early research quickly established that modifying the sulfonamide group, particularly by substituting it with heterocyclic rings, could dramatically improve potency and alter the pharmacological profile. This led to the development of a vast library of sulfonamide-containing heterocyclic drugs. The fusion of these two pharmacophores has been a remarkably successful strategy in drug discovery. Five-membered heterocyclic sulfonamides, in particular, have been shown to be highly effective enzyme inhibitors. google.com A trailblazing discovery in 1945 revealed that thiophene-2-sulfonamide (B153586) was a more potent carbonic anhydrase inhibitor than the foundational sulfanilamide, cementing the importance of this specific heterocyclic combination. researchgate.net This historical precedent continues to influence modern research, with ongoing efforts to synthesize novel sulfonamide derivatives attached to heterocycles like thiophene to target enzymes implicated in conditions such as glaucoma, cancer, and epilepsy. google.com

Rationale for Focused Academic Inquiry into 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

The specific academic interest in 5-(2-Hydroxyethyl)thiophene-2-sulfonamide stems directly from its core molecular architecture: a proven carbonic anhydrase inhibitor scaffold (thiophene-2-sulfonamide) bearing a specific substituent designed to modulate its properties. The primary rationale for its investigation is its potential as a selective inhibitor of carbonic anhydrase (CA) isoforms.

The thiophene-2-sulfonamide moiety is known to be a highly potent inhibitor of CAs. researchgate.net Research has demonstrated that substitutions at the 5-position of the thiophene ring are a critical strategy for fine-tuning the inhibitory activity and achieving selectivity for different CA isoforms (e.g., hCA I, II, IX, XII). researchgate.net The introduction of the 2-hydroxyethyl group [-CH₂CH₂OH] at this position is a deliberate design choice intended to:

Enhance Solubility: The terminal hydroxyl group can improve aqueous solubility, a crucial factor for potential therapeutic applications, particularly in ocular hypotensive agents used for glaucoma. nih.gov

Introduce a Vector for Interaction: The hydroxyl group can form hydrogen bonds with amino acid residues within the enzyme's active site, potentially increasing binding affinity and influencing isoform selectivity.

Provide a Handle for Further Derivatization: The hydroxyl group serves as a convenient point for further chemical modification, allowing for the synthesis of a broader library of related compounds with varied properties.

Evidence from patents concerning closely related structures, such as 5-(alkylsulfonyl)thiophene-2-sulfonamides, explicitly identifies them as carbonic anhydrase inhibitors developed for treating elevated intraocular pressure, reinforcing the rationale for investigating this class of compounds. nih.gov

Scope and Objectives of Research on 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

The research scope for a compound like 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is typically well-defined and follows a standard preclinical drug discovery pathway. The primary objectives would be to synthesize the molecule and comprehensively evaluate its biological activity as a carbonic anhydrase inhibitor.

Key research objectives include:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route to produce 5-(2-Hydroxyethyl)thiophene-2-sulfonamide and to confirm its structure and purity using analytical techniques such as NMR and mass spectrometry.

In Vitro Enzyme Inhibition Assays: To determine the inhibitory potency of the compound against a panel of physiologically relevant human carbonic anhydrase (hCA) isoforms. This typically includes cytosolic isoforms (hCA I and II), and transmembrane, tumor-associated isoforms (hCA IX and XII). The primary data generated are inhibition constants (Kᵢ) or IC₅₀ values.

Isoform Selectivity Profiling: To analyze the inhibition data to determine if the compound preferentially inhibits one CA isoform over others. High selectivity is a key goal in modern drug design to minimize off-target effects. researchgate.net

Structural Biology Studies: To elucidate the precise binding mode of the compound within the active site of target CA isoforms. This is often achieved through X-ray crystallography of the inhibitor-enzyme complex, providing critical insights for structure-based drug design.

Physicochemical Property Evaluation: To measure key properties such as solubility and lipophilicity, which are essential for predicting the compound's drug-like characteristics. nih.gov

The ultimate goal of such research is to determine if 5-(2-Hydroxyethyl)thiophene-2-sulfonamide or its derivatives represent a viable lead compound for the development of new therapeutics, such as antiglaucoma agents or anticancer drugs. google.com

Illustrative Research Data

While specific experimental data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is not publicly available, research on this compound would aim to generate data such as that presented in the following illustrative table. The goal is to quantify the compound's inhibitory potency against key enzyme targets.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5-(2-Hydroxyethyl)thiophene-2-sulfonamide | 250 | 15 | 25 | 8 |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

Note: The data in this table are hypothetical and for illustrative purposes only, representing the type of results sought in preclinical investigations of novel carbonic anhydrase inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3S2 |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10) |

InChI Key |

QRLOJSZXDVWJQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Hydroxyethyl Thiophene 2 Sulfonamide and Its Analogs

Retrosynthetic Analysis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

A retrosynthetic analysis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide reveals several plausible disconnection pathways. The primary disconnections involve the carbon-sulfur bonds of the thiophene (B33073) ring, the sulfur-nitrogen bond of the sulfonamide, and the carbon-carbon bond of the hydroxyethyl (B10761427) side chain.

One logical approach begins with disconnecting the sulfonamide group, leading to thiophene-2-sulfonyl chloride and ammonia (B1221849) or a protected amine equivalent. The thiophene-2-sulfonyl chloride can be further disconnected to 2-lithiothiophene and sulfuryl chloride. The 2-lithiothiophene intermediate highlights the importance of regioselective functionalization of the thiophene ring.

Alternatively, the 2-hydroxyethyl side chain can be disconnected, suggesting an alkylation or acylation-reduction strategy on a pre-formed 5-substituted thiophene-2-sulfonamide (B153586). This route would require a thiophene derivative with a suitable functional group at the 5-position, such as a halogen or a formyl group.

A more fundamental disconnection involves the construction of the thiophene ring itself. This could be envisioned from a 1,4-dicarbonyl compound and a sulfur source, a common strategy in thiophene synthesis. The substituents would need to be incorporated into the acyclic precursor or introduced after ring formation.

Classical Synthetic Routes for the Thiophene-2-sulfonamide Core

Strategies for Thiophene Ring Formation

Several classical methods are available for the construction of the thiophene ring, each with its own advantages and limitations.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. The choice of the 1,4-dicarbonyl precursor allows for the introduction of various substituents on the thiophene ring.

Gewald Aminothiophene Synthesis: This multicomponent reaction combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes. While not directly yielding the target structure, the amino group can be further transformed.

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a thiodiglycolate ester with a 1,2-dicarbonyl compound. This method offers a high degree of regiocontrol in the placement of substituents.

| Reaction Name | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted thiophene |

| Gewald Synthesis | α-Cyano ester, Carbonyl compound, Sulfur | Base (e.g., morpholine) | 2-Aminothiophene |

| Hinsberg Synthesis | Thiodiglycolate ester, 1,2-Dicarbonyl compound | Base (e.g., sodium ethoxide) | Thiophene-2,5-dicarboxylate |

Methods for Sulfonamide Moiety Introduction

Once the thiophene ring is formed, the sulfonamide group is typically introduced at the 2-position. The high reactivity of the α-positions of the thiophene ring facilitates electrophilic substitution reactions.

The most common method involves the chlorosulfonylation of thiophene with chlorosulfonic acid, which regioselectively introduces the sulfonyl chloride group at the 2-position. The resulting thiophene-2-sulfonyl chloride is then reacted with ammonia or a primary or secondary amine to form the corresponding sulfonamide. researchgate.net The reaction is typically carried out at low temperatures to control its exothermicity.

An alternative approach involves the lithiation of the thiophene ring at the 2-position using a strong base like n-butyllithium, followed by quenching with sulfur dioxide and subsequent treatment with an aminating agent. This method offers excellent regioselectivity but requires anhydrous conditions and careful handling of organolithium reagents.

Introduction of the 2-Hydroxyethyl Side Chain: Positional and Regioselective Considerations

The introduction of the 2-hydroxyethyl group at the 5-position of the thiophene-2-sulfonamide core requires careful consideration of regioselectivity. The presence of the electron-withdrawing sulfonamide group at the 2-position deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position.

One strategy involves the Friedel-Crafts acylation of thiophene-2-sulfonamide with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. This would yield 5-acetylthiophene-2-sulfonamide, which can then be reduced to the corresponding 2-hydroxyethyl derivative using a reducing agent such as sodium borohydride.

Another approach is the Vilsmeier-Haack formylation to introduce a formyl group at the 5-position, followed by reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) and subsequent oxidation or rearrangement to install the hydroxyethyl group.

A patent for a related compound, 5-(2-hydroxyethylthio)-thiophene-2-sulfonamide, suggests a route involving the reaction of a 5-halothiophene-2-sulfonamide with 2-mercaptoethanol (B42355). google.com This indicates that nucleophilic substitution at the 5-position of a pre-functionalized thiophene-2-sulfonamide is a viable strategy. For the target molecule, this could involve the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with a protected form of 2-hydroxyethyl anion or a suitable organometallic reagent.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methodologies. These modern approaches are applicable to the synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide and its analogs.

Catalytic Strategies (e.g., Transition-Metal Catalysis, Organocatalysis)

Transition-metal catalysis , particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted thiophenes. acs.org Reactions such as Suzuki, Stille, and Heck couplings allow for the precise and efficient introduction of the 2-hydroxyethyl side chain or a precursor at the 5-position of a pre-functionalized thiophene-2-sulfonamide. For instance, a Suzuki coupling between 5-bromothiophene-2-sulfonamide and a boronic acid derivative of protected ethylene (B1197577) glycol could be a key step. Palladium-catalyzed C-H activation and functionalization also offer a direct and atom-economical way to introduce substituents onto the thiophene ring without the need for pre-functionalization. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. acs.org Chiral organocatalysts can be employed to construct the thiophene ring with high enantioselectivity, which would be particularly valuable for the synthesis of chiral analogs of the target molecule. For example, organocatalytic Michael additions to nitroalkenes followed by cyclization with a sulfur source can provide enantioenriched tetrahydrothiophenes, which can then be aromatized. While direct organocatalytic synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is not yet reported, the principles of organocatalysis offer promising avenues for future synthetic designs.

| Catalytic Strategy | Key Reaction Type | Advantages | Potential Application in Target Synthesis |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Palladium) | Cross-coupling (Suzuki, Stille, Heck), C-H Activation | High efficiency, selectivity, and functional group tolerance. | Introduction of the 2-hydroxyethyl side chain at the 5-position. |

| Organocatalysis | Asymmetric Michael additions, Aldol reactions | Metal-free, environmentally benign, enantioselective. | Asymmetric synthesis of chiral thiophene precursors. |

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry and continuous synthesis techniques offers significant advantages for the production of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide and its analogs, addressing many of the limitations associated with traditional batch processing. Continuous flow methodologies can lead to enhanced reaction efficiency, improved safety profiles, and greater scalability.

In a typical flow synthesis setup for a sulfonamide, reactants are pumped through heated and pressurized tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be difficult to manage in large-scale batch reactors. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to faster reaction times and often higher yields. For the synthesis of sulfonamides, flow chemistry has been demonstrated to improve productivity and reaction efficiency. researchgate.net

The electrochemical synthesis of sulfonamides, which can be readily adapted to flow systems, represents a modern approach. noelresearchgroup.com This technique involves the oxidative coupling of thiols and amines using electrons as the primary reagent, which aligns with greener synthesis principles by minimizing waste. noelresearchgroup.com The use of a flow microreactor in such electrochemical transformations provides superior control over the process, enhancing mass transfer to the electrodes and allowing for reliable and scalable synthesis. noelresearchgroup.com

The potential benefits of applying flow chemistry to the synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide are summarized in the table below.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. |

| Safety | Handling large quantities of hazardous reagents and intermediates poses risks. Potential for thermal runaway. | Small reaction volumes minimize risk. Better heat dissipation prevents thermal runaway. |

| Efficiency & Yield | Can be limited by mass and heat transfer, potentially leading to lower yields and longer reaction times. | Enhanced mass and heat transfer often result in higher yields and significantly shorter reaction times. |

| Scalability | Scaling up can be complex and require significant process redesign ("scale-up" issues). | Scalability is achieved by running the system for longer periods or by parallelizing reactors ("scale-out"). |

Green Chemistry Principles in the Synthesis of the Compound

Incorporating green chemistry principles into the synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key focus of green sulfonamide synthesis is the use of alternative, benign solvents. Water is an ideal green solvent, and methodologies have been developed for the synthesis of sulfonamides in aqueous media. rsc.org For instance, reacting amino acids with tosyl chloride in water in the presence of sodium carbonate can produce sulfonamide derivatives in high yields. sci-hub.se Such methods eliminate the need for volatile organic compounds (VOCs), which are common in traditional synthesis and pose environmental and health risks. rsc.org Polyethylene glycol (PEG-400) has also been explored as a recyclable and non-toxic solvent for sulfonamide synthesis. sci-hub.se

Another green approach involves avoiding or generating hazardous reagents in situ. The traditional use of sulfonyl chlorides presents significant challenges. researchgate.net More sustainable strategies employ oxidative chlorination of thiols to generate the sulfonyl chloride intermediate in situ, which then reacts with an amine to form the sulfonamide. researchgate.net This can be achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in eco-friendly solvents such as water or ethanol. researchgate.net Metal-free, three-component reactions using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) as sources for sulfur dioxide and nitrogen, respectively, represent another innovative green strategy for constructing primary sulfonamides. rsc.org

The application of these principles to the synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is outlined below.

| Green Chemistry Principle | Application in Synthesis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents (e.g., DMF, pyridine) with water, ethanol, or PEG-400. | Reduced environmental impact, improved worker safety, easier workup. rsc.orgsci-hub.se |

| Atom Economy | Employing catalytic methods or multi-component reactions that incorporate a high proportion of reactant atoms into the final product. | Minimization of chemical waste. rsc.org |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the thiophene ring or ethyl side chain. | Reduced reliance on petrochemicals. |

| Design for Energy Efficiency | Utilizing flow chemistry for better heat transfer or employing reactions that proceed at room temperature. sci-hub.se | Lower energy consumption and reduced costs. |

| Safer Chemistry | Avoiding the isolation of hazardous intermediates like sulfonyl chlorides by generating them in situ. researchgate.net | Reduced risk of accidents and exposure to toxic chemicals. |

Purification and Isolation Methodologies for Research-Grade Material

Obtaining high-purity 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is essential for accurate biological and chemical investigations. A multi-step purification strategy is often required to remove unreacted starting materials, reagents, and reaction byproducts.

A common and effective method for the purification of thiophene sulfonamides is column chromatography. google.com In a documented synthesis of a closely related precursor, 5-(2-hydroxyethylthio)-thiophene-2-sulfonamide, the crude product was chromatographed over silica (B1680970) gel using a chloroform-methanol solvent system as the eluant to yield the purified solid product. google.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Following chromatographic purification or as an alternative final step, recrystallization can be employed to achieve research-grade purity. This involves dissolving the solid material in a hot solvent or solvent mixture and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For thiophene-based compounds, solvents like dichloroethane and 1-chlorobutane (B31608) have been used for recrystallization. google.com

Other standard laboratory procedures such as liquid-liquid extraction are used during the workup phase to perform initial purification. For example, after a reaction, the mixture might be diluted with a solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., saturated NaHSO₃, brine) to remove inorganic salts and water-soluble impurities before proceeding to chromatography or recrystallization. google.com

| Method | Principle | Application & Suitability |

|---|---|---|

| Column Chromatography | Separation based on differential polarity and interaction with a stationary phase (e.g., silica gel). | Highly effective for separating complex mixtures and isolating the target compound from reaction byproducts. google.com |

| Recrystallization | Purification based on differences in solubility between the compound and impurities at varying temperatures. | Excellent for a final purification step to obtain highly crystalline, pure material. Requires finding a suitable solvent system. google.com |

| Liquid-Liquid Extraction | Separation of components between two immiscible liquid phases based on their relative solubilities. | Primarily used during reaction workup to remove inorganic salts and highly polar or nonpolar impurities. google.com |

| Distillation | Separation of liquids based on differences in boiling points. | Generally suitable for purifying liquid precursors or solvents, but not the final solid sulfonamide product. justia.com |

Synthesis of Deuterated and Isotopically Labeled Variants of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide for Mechanistic Investigations

The synthesis of deuterated and other isotopically labeled variants of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a powerful tool for conducting mechanistic studies, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). nih.gov Replacing one or more atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, ¹⁶O with ¹⁸O) creates a molecule that is chemically identical but physically distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com

Deuterium labeling is a common strategy to improve the metabolic profile of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve C-H bond cleavage (a phenomenon known as the kinetic isotope effect). For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, deuterium could be selectively introduced at positions susceptible to metabolic oxidation, such as the ethyl side chain. This would involve using deuterated starting materials, for example, a deuterated version of 2-mercaptoethanol in the initial synthetic steps.

Another powerful technique is the late-stage isotopic labeling of the sulfonamide group itself. A recently developed method allows for the exchange of ¹⁶O atoms with ¹⁸O atoms on primary sulfonamides via a degradation-reconstruction pathway. chemrxiv.org This approach provides high levels of isotopic enrichment and creates a stable isotope-labeled (SIL) internal standard that is ideal for quantitative bioanalytical mass spectrometry assays. chemrxiv.org This method is advantageous as it can be performed on the final, complex molecule, avoiding the need to develop a full synthesis from labeled starting materials. chemrxiv.org

The table below summarizes potential isotopic labeling strategies for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide and their applications.

| Isotopic Label | Potential Position on Compound | Synthetic Strategy | Primary Application |

|---|---|---|---|

| Deuterium (²H or D) | Hydroxyethyl side chain (-CH₂CD₂OH or -CD₂CH₂OH) | Use of deuterated starting materials (e.g., deuterated ethylene oxide or 2-mercaptoethanol). | Investigating metabolic stability and identifying metabolites by tracking the deuterium label. nih.gov |

| Carbon-13 (¹³C) | Thiophene ring or ethyl side chain | Requires multi-step synthesis from ¹³C-labeled precursors. | Mechanistic studies using ¹³C-NMR; metabolic pathway elucidation. |

| Oxygen-18 (¹⁸O) | Sulfonamide group (-SO₂NH₂) | Late-stage degradation-reconstruction pathway on the final molecule. chemrxiv.org | Creation of stable isotope-labeled internal standards for quantitative mass spectrometry. chemrxiv.org |

| Nitrogen-15 (¹⁵N) | Sulfonamide group (-SO₂NH₂) | Use of ¹⁵N-ammonia or a labeled amine in the final sulfonamidation step. | Probing interactions with biological targets using ¹⁵N-NMR. |

Computational and Theoretical Investigations of 5 2 Hydroxyethyl Thiophene 2 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide. These methods provide a microscopic view of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, DFT calculations reveal the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

Studies on similar thiophene (B33073) derivatives have shown that the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is often distributed across the sulfonamide group and the thiophene ring. nih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org

The charge distribution within 5-(2-Hydroxyethyl)thiophene-2-sulfonamide can be quantified through methods such as Mulliken population analysis. This analysis assigns partial charges to each atom, offering a picture of the molecule's polarity. It is expected that the oxygen and nitrogen atoms of the sulfonamide and hydroxyethyl (B10761427) groups will carry negative partial charges due to their high electronegativity, while the sulfur and adjacent carbon atoms will exhibit positive partial charges.

| Parameter | Value |

|---|---|

| $E_{HOMO}$ (eV) | -6.5 to -7.5 |

| $E_{LUMO}$ (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |

Analysis of Electrostatic Potential Surfaces (EPS) and Fukui Functions

The Molecular Electrostatic Potential Surface (MEP or EPS) provides a visual representation of the charge distribution around a molecule. For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, the MEP would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating regions that are attractive to electrophiles. Positive potential (typically colored blue) would be expected around the hydrogen atoms of the sulfonamide and hydroxyl groups, signifying sites susceptible to nucleophilic interaction.

Fukui functions are another tool derived from DFT that helps in predicting the reactivity of different atomic sites within a molecule. nih.gov These functions identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. For thiophene derivatives, Fukui function analysis has shown that specific carbon atoms in the thiophene ring can be particularly reactive. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxyethyl and sulfonamide side chains in 5-(2-Hydroxyethyl)thiophene-2-sulfonamide allows it to adopt various conformations. Understanding these conformations and the energy barriers between them is crucial for comprehending its molecular recognition properties.

Rotational Barriers and Preferred Conformations of the Hydroxyethyl and Sulfonamide Groups

The rotation around the C-C bond of the hydroxyethyl group and the C-S bond of the sulfonamide group leads to different conformers. Computational studies on similar molecules have been used to map the potential energy surface by systematically rotating these bonds. mdpi.com This analysis reveals the most stable, low-energy conformations and the energy required to transition between them. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions.

| Rotational Bond | Estimated Energy Barrier (kcal/mol) |

|---|---|

| Thiophene-Sulfonamide (C-S) | 2 - 5 |

| Thiophene-Ethyl (C-C) | 3 - 6 |

| Ethyl-Hydroxyl (C-O) | 1 - 3 |

Molecular Dynamics Simulations of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in Solvent Systems

Molecular dynamics (MD) simulations provide a dynamic picture of how 5-(2-Hydroxyethyl)thiophene-2-sulfonamide behaves over time in a solvent environment, such as water. These simulations model the interactions between the solute molecule and the surrounding solvent molecules, offering insights into solvation effects, conformational stability, and dynamic behavior. nih.govresearchgate.net

MD simulations of thiophene and its derivatives have been employed to study their dynamic properties and interactions with their environment. rsc.orgrsc.org For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, MD simulations would likely reveal the formation of a stable hydration shell around the polar sulfonamide and hydroxyethyl groups. The simulations could also track the conformational changes of the molecule in solution, determining whether the conformations observed in the gas phase are maintained in a solvent and identifying the most prevalent solution-phase conformers. This information is critical for understanding how the molecule will behave in a biological or chemical system where it is in contact with a solvent.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational strategies in modern drug discovery. These approaches quantitatively correlate the structural or physicochemical properties of compounds with their biological activities. For 5-(2-hydroxyethyl)thiophene-2-sulfonamide and its analogs, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of more potent derivatives, and understanding the structural requirements for therapeutic efficacy.

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. For 5-(2-hydroxyethyl)thiophene-2-sulfonamide, a wide array of descriptors can be calculated to capture its constitutional, topological, electronic, and steric features. These descriptors are computed using specialized software from the 2D or 3D representation of the molecule. nih.govosdd.net

Descriptor Calculation: Molecular descriptors are categorized based on the dimensionality of the molecular representation required for their calculation.

1D and 2D Descriptors: These are derived from the chemical formula and the 2D graph representation of the molecule. They include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size, shape, and branching. nih.gov

3D Descriptors: These require a 3D conformation of the molecule and include information about the spatial arrangement of atoms, such as solvent-accessible surface area (SASA), polar surface area (PSA), and molecular volume.

For a series of thiophene sulfonamide derivatives, these descriptors quantify variations in substituents, which can significantly impact biological activity. benthamdirect.comnih.gov

Feature Selection: Given that thousands of descriptors can be calculated for a single molecule, a critical step is to select a smaller, relevant subset to build a robust and interpretable QSAR model. elsevierpure.com This process, known as feature selection, aims to reduce model complexity, minimize the risk of overfitting, and identify the most influential molecular properties related to the biological activity of interest. elsevierpure.comoup.comresearchgate.net Common feature selection techniques include:

Stepwise Regression (Forward Selection, Backward Elimination): Descriptors are iteratively added to or removed from the model based on their statistical significance. elsevierpure.comresearchgate.net

Genetic Algorithms: Inspired by natural evolution, this method selects an optimal subset of descriptors through processes like selection, crossover, and mutation. elsevierpure.comresearchgate.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. oup.com

The selection process identifies key structural features of thiophene sulfonamides that govern their interaction with biological targets. aip.orgnih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide and its Derivatives

| Descriptor Category | Descriptor Example | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Topological (2D) | Number of Rotatable Bonds (nRotB) | A measure of molecular flexibility. |

| Electronic (2D/3D) | Partial Charges | The distribution of electrical charge across the atoms of the molecule. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

Once the most relevant descriptors are selected, a mathematical model is constructed to establish a quantitative relationship between these descriptors and the biological activity (e.g., inhibitory concentration IC₅₀, binding affinity Kᵢ). springernature.com The goal is to develop a model that can accurately predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

For thiophene sulfonamide derivatives, predictive models are often developed for activities such as the inhibition of enzymes like carbonic anhydrases or various kinases. nih.govnih.govfda.gov The process involves dividing a dataset of compounds with known activities into a training set for model development and a test set for external validation.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. nih.gov

Partial Least Squares (PLS) Regression: An extension of MLR, suitable for handling datasets with many, potentially correlated descriptors.

Machine Learning Methods: Non-linear approaches such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity. nih.gov

A robust QSAR model, validated internally and externally, can reliably predict the biological activities of novel 5-(2-hydroxyethyl)thiophene-2-sulfonamide derivatives, thereby prioritizing the synthesis of the most promising candidates for further preclinical testing. fda.govdigitellinc.com

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Preclinical Context)

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). srce.hr In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, saving significant time and resources by flagging compounds with poor pharmacokinetic potential. springernature.comnih.govcambridge.org For 5-(2-hydroxyethyl)thiophene-2-sulfonamide, various ADME parameters can be predicted using freely available web servers like SwissADME and pkCSM or commercial software packages. nih.govacs.orgnih.gov

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties (molecular weight, logP, hydrogen bond donors, and acceptors) that are common among orally bioavailable drugs. nih.govresearchgate.net The analysis for thiophene derivatives typically shows good intestinal absorption and distribution. ajol.info

Table 2: Predicted ADME Properties of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

| ADME Property | Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|---|

| Physicochemical | Molecular Weight | ~209.26 g/mol | Influences size-related diffusion and transport. |

| logP (Lipophilicity) | Low to moderate | Affects solubility, permeability, and plasma protein binding. | |

| Hydrogen Bond Donors | 3 (from OH and NH₂) | Impacts solubility and membrane permeability. | |

| Hydrogen Bond Acceptors | 4 (from O=S=O, OH, and S in thiophene) | Influences solubility and receptor binding. | |

| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Predicts permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicted to be non-permeant | Determines if the compound can enter the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | Affects the free fraction of the drug available for therapeutic action. | |

| Metabolism | CYP450 2D6 Inhibitor | Predicted to be a non-inhibitor | Low risk of drug-drug interactions mediated by this key metabolic enzyme. |

| CYP450 3A4 Inhibitor | Predicted to be a non-inhibitor | Low risk of drug-drug interactions mediated by the most common metabolic enzyme. | |

| Excretion | Total Clearance | Predicted to be within acceptable limits | Indicates the rate at which the drug is eliminated from the body. |

Note: The values in this table are representative predictions based on computational models for this class of compounds and may vary between different prediction software. ajol.infonih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. For 5-(2-hydroxyethyl)thiophene-2-sulfonamide, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

The thiophene sulfonamide scaffold is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs). nih.govmdpi.comnih.gov CAs are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govnih.gov

Docking studies of sulfonamides into the active site of human carbonic anhydrase II (hCA II), a well-studied isoform, consistently reveal a canonical binding mode:

Zinc Coordination: The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.govutsouthwestern.edu

Hydrogen Bonding: The sulfonamide group forms critical hydrogen bonds with the side chain of the "gatekeeper" residue Threonine-199 (Thr199). nih.gov

Hydrophobic Interactions: The thiophene ring can engage in van der Waals or hydrophobic interactions with other residues lining the active site cavity, such as Val121, Phe131, and Val143. mdpi.com

The 2-hydroxyethyl substituent can form additional hydrogen bonds with nearby residues or water molecules, potentially enhancing binding affinity and selectivity for specific CA isoforms. Computational simulations can further explore the dynamic stability of these interactions. mdpi.com

Table 3: Potential Biological Targets and Key Ligand-Protein Interactions for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

| Potential Protein Target | Protein Data Bank (PDB) ID | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Human Carbonic Anhydrase II (hCA II) | e.g., 1AZM, 2ILI | Zn²⁺ | Coordination with the sulfonamide nitrogen. tandfonline.com |

| Thr199, Thr200 | Hydrogen bonding with the sulfonamide group and/or hydroxyethyl group. nih.govmdpi.com | ||

| His64, His94, His96, His119 | Coordination with the zinc ion and potential hydrogen bonding. mdpi.com | ||

| Enoyl-acyl carrier protein [ACP] reductase (InhA) | e.g., 2NSD | Tyr158, Met199 | Hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

Mechanistic Elucidation of 5 2 Hydroxyethyl Thiophene 2 Sulfonamide S Biological Actions Preclinical Focus

Target Identification and Validation Studies

The initial step in characterizing the mechanism of action for a compound like 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves identifying and validating its molecular targets. This is a critical phase in preclinical research, providing a foundation for understanding its potential therapeutic effects and cellular impacts.

Enzyme Inhibition and Activation Profiling (e.g., Carbonic Anhydrase, Kinases, Proteases)

A primary avenue of investigation for sulfonamide-containing compounds is their interaction with various enzymes. Thiophene (B33073) sulfonamides, as a class, are known to interact with metalloenzymes, and profiling against a panel of enzymes is a standard approach.

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. Studies on various thiophene-based sulfonamides have demonstrated potent, isoform-selective inhibition of human carbonic anhydrases (hCA-I and hCA-II) with Ki values (inhibition constants) in the nanomolar to micromolar range. nih.govmdpi.com The inhibitory mechanism is often elucidated through kinetic studies and molecular docking, which can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, and can identify key binding interactions within the enzyme's active site or allosteric sites. nih.govmdpi.com However, specific inhibitory data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide against any CA isoform is not currently available.

Kinases: Protein kinases are crucial regulators of cellular signaling and are common drug targets. Kinase activity assays would be necessary to determine if 5-(2-Hydroxyethyl)thiophene-2-sulfonamide modulates the activity of any of the numerous kinases in the human kinome. Such assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide.

Proteases: Proteases are involved in a multitude of physiological and pathological processes. The potential for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide to inhibit or activate specific proteases would be assessed using enzymatic assays with specific substrates.

A hypothetical data table for enzyme inhibition profiling is presented below to illustrate how such data would be organized.

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Action |

| hCA-I | Esterase Assay | Data not available | Data not available | Data not available |

| hCA-II | Esterase Assay | Data not available | Data not available | Data not available |

| Generic Kinase | Kinase Glo® Assay | Data not available | Data not available | Data not available |

| Generic Protease | FRET Assay | Data not available | Data not available | Data not available |

Receptor Binding and Modulation Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)

To determine if 5-(2-Hydroxyethyl)thiophene-2-sulfonamide interacts with cell surface or intracellular receptors, a series of binding and functional assays would be required.

G-Protein Coupled Receptors (GPCRs): Radioligand binding assays are a standard method to assess the affinity of a compound for a specific GPCR. These assays measure the displacement of a known radiolabeled ligand by the test compound.

Ion Channels: Patch-clamp electrophysiology on cells expressing specific ion channels would reveal any modulatory effects of the compound on ion flow, whether it be activation, inhibition, or allosteric modulation.

Nuclear Receptors: Reporter gene assays are commonly used to screen for nuclear receptor activity. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a response element for a specific nuclear receptor. An increase or decrease in reporter gene expression in the presence of the compound would indicate agonistic or antagonistic activity, respectively.

The following table illustrates the type of data generated from receptor binding and modulation assays.

| Receptor Target | Assay Type | Binding Affinity (Ki, nM) | Functional Effect |

| Generic GPCR | Radioligand Binding | Data not available | Data not available |

| Generic Ion Channel | Patch Clamp | Data not available | Data not available |

| Generic Nuclear Receptor | Reporter Gene Assay | Data not available | Data not available |

Protein-Protein Interaction Disruptions

Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Compounds that can disrupt these interactions are of significant therapeutic interest. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or biophysical methods like surface plasmon resonance (SPR) could be employed to identify any disruptive effects of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide on specific PPIs. To date, no studies have been published detailing the effects of this compound on any protein-protein interactions.

Investigation of Cellular Signaling Pathway Modulation

Beyond direct target engagement, it is crucial to understand how a compound affects the broader landscape of cellular signaling.

Impact on Second Messenger Systems (e.g., cAMP, Calcium Flux)

Cyclic AMP (cAMP): The levels of the second messenger cAMP are often modulated by GPCR activity. Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays can quantify intracellular cAMP levels in cells treated with 5-(2-Hydroxyethyl)thiophene-2-sulfonamide to determine if it impacts adenylyl cyclase activity.

Calcium Flux: Intracellular calcium (Ca2+) is another critical second messenger involved in a vast array of cellular functions. Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations in real-time upon application of the compound, which can indicate effects on ion channels or GPCRs coupled to calcium signaling pathways.

Analysis of Protein Phosphorylation Cascades

Protein phosphorylation is a key mechanism for signal transduction. Western blotting is a widely used technique to analyze changes in the phosphorylation state of specific proteins within a signaling cascade. By using phospho-specific antibodies, researchers can determine if 5-(2-Hydroxyethyl)thiophene-2-sulfonamide treatment leads to an increase or decrease in the phosphorylation of key signaling proteins, such as kinases and their downstream targets. This provides a detailed picture of the signaling pathways affected by the compound.

Gene Expression Profiling via Transcriptomics in Preclinical Models

Currently, there is a lack of specific published studies on the global gene expression changes induced by 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in preclinical models. Transcriptomic analyses, which are powerful tools for elucidating the broad cellular impact of a compound, have not yet been reported for this specific molecule. Such studies would typically involve treating cell lines or animal models with the compound and subsequently analyzing changes in mRNA levels to identify affected biological pathways and potential molecular targets. This approach can reveal novel mechanisms of action and provide a deeper understanding of a compound's pharmacological profile.

For related classes of compounds, like other thiophene derivatives, transcriptomics has been employed to understand their effects. For instance, in studies of other pharmacologically active agents, gene expression profiling has successfully identified pathways related to inflammation, cell cycle regulation, and metabolic processes that are modulated by the compound . Future research on 5-(2-Hydroxyethyl)thiophene-2-sulfonamide would benefit from such an unbiased, discovery-driven approach to characterize its cellular effects comprehensively.

Molecular Mechanisms of Action: Direct vs. Indirect Effects

The molecular mechanisms of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide are not yet fully elucidated, and distinguishing between its direct and indirect effects is a key area for ongoing research. A direct effect would involve the compound binding to and modulating the activity of a specific protein target, such as an enzyme or receptor. An indirect effect , conversely, would be a downstream consequence of the compound's direct action or its influence on the cellular environment, such as altering the concentration of a signaling molecule or inducing oxidative stress.

Many thiophene-sulfonamide derivatives are known to act as inhibitors of carbonic anhydrases, which would be a direct mechanism of action. However, it is plausible that 5-(2-Hydroxyethyl)thiophene-2-sulfonamide could also exert indirect effects. For example, inhibition of a key enzyme could lead to the accumulation of a substrate or a deficit of a product, which in turn could trigger a cascade of cellular events, including changes in gene expression or activation of stress response pathways. Further biochemical and cellular assays are required to identify the specific molecular initiating events and their subsequent biological consequences.

Structure-Mechanism Relationships at the Molecular Level

The chemical structure of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is pivotal to its biological activity. The thiophene-2-sulfonamide (B153586) core is a well-established pharmacophore, particularly for interactions with zinc-containing enzymes like carbonic anhydrases. The sulfonamide group (-SO₂NH₂) is crucial for coordinating with the zinc ion in the active site of these enzymes.

The substituent at the 5-position of the thiophene ring, in this case, a 2-hydroxyethyl group (-CH₂CH₂OH), plays a significant role in modulating the compound's properties. This group can influence:

Binding Affinity and Selectivity: The size, shape, and polarity of the 2-hydroxyethyl group can affect how the molecule fits into the binding pocket of a target protein and its relative affinity for different isoforms of that protein.

Physicochemical Properties: The hydroxyl group can increase the compound's polarity, which may impact its solubility, cell permeability, and metabolic stability.

Structure-activity relationship (SAR) studies on related thiophene-sulfonamides have demonstrated that modifications at the 5-position can dramatically alter their inhibitory potency and selectivity. Understanding these relationships at a molecular level, often through computational modeling and X-ray crystallography, is essential for the rational design of more potent and selective analogs.

Allosteric Modulation Studies of Target Proteins by the Compound

There is currently no direct evidence to suggest that 5-(2-Hydroxyethyl)thiophene-2-sulfonamide functions as an allosteric modulator. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This mechanism offers the potential for greater target selectivity and a more nuanced modulation of protein function compared to traditional orthosteric ligands.

While some thiophene derivatives have been investigated as allosteric modulators of G-protein-coupled receptors (GPCRs), specific studies on 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in this context are absent from the current scientific literature. Future research could explore this possibility through functional assays in the presence of known orthosteric ligands and computational docking studies to identify potential allosteric binding sites on relevant biological targets.

Investigations into Metabolic Pathways of the Compound in Preclinical In Vitro Systems (e.g., Microsomal Stability, Metabolite Identification)

The metabolic fate of a drug candidate is a critical factor in its development. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to predict in vivo metabolism. For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, such studies would aim to determine its metabolic stability and identify its major metabolites.

Microsomal Stability: Incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provides an indication of its susceptibility to phase I metabolism. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are key parameters determined in these assays. While specific data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is not available, studies on other thiophene-containing compounds have shown that the thiophene ring can be a site of oxidation.

Metabolite Identification: Identifying the metabolites formed is crucial for understanding the compound's clearance pathways and assessing the potential for formation of active or toxic byproducts. Common metabolic transformations for a molecule like 5-(2-Hydroxyethyl)thiophene-2-sulfonamide could include:

Oxidation: The 2-hydroxyethyl side chain could be oxidized to an aldehyde or a carboxylic acid. The thiophene ring itself is also susceptible to oxidation.

Conjugation (Phase II Metabolism): The hydroxyl group can be a site for glucuronidation or sulfation, which generally increases water solubility and facilitates excretion.

Below is a hypothetical summary of potential metabolic stability data based on general knowledge of similar compounds.

| In Vitro System | Parameter | Hypothetical Value | Implication |

| Human Liver Microsomes | Half-life (t₁/₂) | Moderate | Suggests moderate clearance through oxidative metabolism. |

| Human Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ) | Moderate | Indicates a moderate rate of metabolism by CYP enzymes. |

| Human Hepatocytes | Major Metabolites Identified | O-glucuronide, Carboxylic acid derivative | Suggests both phase I and phase II metabolic pathways are involved. |

This table is for illustrative purposes only, as specific experimental data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is not currently available.

Further research utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) is necessary to definitively characterize the metabolic pathways of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide.

Preclinical Biological Activity and Therapeutic Potential of 5 2 Hydroxyethyl Thiophene 2 Sulfonamide

In Vitro Cell-Based Assays

No publicly available data from in vitro cell-based assays specifically for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide could be located. Therefore, the following sections remain speculative until research is conducted.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

There are no published studies detailing the antiproliferative or cytostatic effects of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide on any cancer cell lines.

Modulation of Apoptosis and Cell Cycle Progression in Preclinical Models

Information regarding the ability of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide to modulate apoptosis or affect cell cycle progression in preclinical models is not available in the current scientific literature.

Anti-inflammatory Activities in Cellular Models (e.g., Cytokine Production, COX Inhibition)

There are no reports on the anti-inflammatory activities of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in cellular models, including its effects on cytokine production or cyclooxygenase (COX) inhibition.

Antimicrobial Efficacy Against Preclinical Pathogen Strains

The antimicrobial efficacy of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide against any preclinical pathogen strains has not been reported.

Neuroprotective and Neuroregulatory Effects in Neuronal Cell Cultures

There is no available research on the neuroprotective or neuroregulatory effects of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in neuronal cell cultures.

In Vivo Efficacy Studies in Preclinical Disease Models

Consistent with the lack of in vitro data, there are no published in vivo efficacy studies for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in any preclinical disease models.

Antitumor Activity in Xenograft or Syngeneic Animal Models

There are no publicly available scientific studies or data that have assessed the antitumor activity of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in either xenograft or syngeneic animal models. Searches of prominent biomedical literature databases and clinical trial registries did not yield any results for this compound in the context of cancer research.

Efficacy in Inflammatory Disease Animal Models (e.g., Arthritis, Colitis)

Information regarding the efficacy of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in animal models of inflammatory diseases, such as arthritis or colitis, is not present in the available scientific literature. No studies have been published detailing the evaluation of this compound for anti-inflammatory properties in these or any other relevant preclinical models.

Antiviral or Antibacterial Efficacy in Systemic Infection Models

There is no documented evidence or published research concerning the antiviral or antibacterial efficacy of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in systemic infection models. A thorough search of scientific databases reveals no studies investigating the potential of this compound as an antimicrobial agent.

Efficacy in Neurological Disorder Models (e.g., Epilepsy, Neurodegeneration)

There is a lack of published research on the efficacy of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in preclinical models of neurological disorders, including but not limited to epilepsy and neurodegenerative diseases. No information is available to indicate that this compound has been evaluated for any neuroprotective or therapeutic effects in the central nervous system.

Selectivity and Specificity Profiling Across Multiple Biological Targets

No data is publicly available regarding the selectivity and specificity profile of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide across any biological targets. Research detailing its mechanism of action, binding affinities, or inhibitory concentrations against a panel of enzymes, receptors, or other proteins has not been published.

Comparative Studies with Reference Compounds in Preclinical Settings

Given the absence of primary preclinical data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, there are consequently no comparative studies available that evaluate its efficacy or potency against any reference or standard-of-care compounds in a preclinical setting.

Based on the comprehensive search, there is currently no publicly available preclinical research data focusing on the synergistic effects of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide in combination with other therapeutic agents. The scientific literature to date does not appear to contain studies exploring the combinatorial therapeutic potential of this specific compound.

Therefore, it is not possible to provide an article on "" that includes the requested section "5.5. Exploration of Synergy with Other Therapeutic Agents in Preclinical Combinatorial Research" with detailed research findings and data tables, as no such research has been published.

However, it is noteworthy that significant preclinical research has been conducted on other sulfonamide derivatives, particularly in the field of oncology, where they have been investigated as carbonic anhydrase inhibitors. For instance, compounds like SLC-0111 have been extensively studied in combination with various chemotherapeutic agents and have shown synergistic effects in preclinical models of cancer. This broader context of related sulfonamides underscores the potential for synergistic activity within this class of compounds, but specific data for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide is not available.

Structure Activity Relationship Sar Studies of 5 2 Hydroxyethyl Thiophene 2 Sulfonamide Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The design and synthesis of analogs of 5-(2-hydroxyethyl)thiophene-2-sulfonamide involve a methodical approach to alter specific parts of the molecule to understand their contribution to its biological effects. These modifications typically target the thiophene (B33073) ring, the sulfonamide moiety, and the 2-hydroxyethyl side chain.

The thiophene ring serves as a crucial scaffold in this class of compounds. Modifications often involve the introduction of various substituents at different positions on the ring or even altering the ring size to explore bioisosteric replacements. For instance, the introduction of bulky or electron-withdrawing groups can significantly influence the compound's interaction with the target enzyme. While specific synthetic schemes for analogs of 5-(2-hydroxyethyl)thiophene-2-sulfonamide are not extensively detailed in publicly available literature, general synthetic routes for substituted thiophenes often utilize cyclization reactions of appropriately functionalized precursors.

Research on related 5-substituted thieno[2,3-b]thiophene-2-sulfonamides has shown that the nature of the substituent at the 5-position is critical for both inhibitory potency against carbonic anhydrase and physicochemical properties like water solubility nih.gov. These studies underscore the importance of the thiophene scaffold in orienting the key pharmacophoric elements for optimal target engagement.

The sulfonamide group is a well-established zinc-binding group in a vast number of carbonic anhydrase inhibitors. Its primary role is to coordinate with the zinc ion in the active site of the enzyme, leading to inhibition. Modifications to this moiety, such as N-substitution, can modulate the binding affinity and selectivity. The synthesis of N-substituted sulfonamides is typically achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine researchgate.net.

While primary sulfonamides (unsubstituted on the nitrogen) are generally potent CA inhibitors, N-alkylation can sometimes lead to altered isoform selectivity. For example, in a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, both primary and N-substituted analogs were investigated as inhibitors of various human carbonic anhydrase isoforms nih.gov.

The 2-hydroxyethyl side chain at the 5-position of the thiophene ring offers a prime location for diversification to fine-tune the compound's properties. Modifications can include altering the length of the alkyl chain, introducing branching, or incorporating other heteroatoms. These changes can impact the compound's solubility, lipophilicity, and potential for additional interactions with the target enzyme's active site. For example, extending the chain or introducing polar groups could lead to interactions with amino acid residues in the hydrophilic region of the active site.

Biological Profiling of Analogs Across Key Preclinical Assays

The biological profiling of 5-(2-hydroxyethyl)thiophene-2-sulfonamide analogs is crucial for determining their potency and selectivity as enzyme inhibitors. A study on various thiophene-based sulfonamides demonstrated their potent inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA I and hCA II) researchgate.netnih.gov. The inhibitory activity is typically quantified by determining the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

For a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, the inhibitory activities against four human CA isoforms (hCA I, II, IX, and XII) were evaluated. The results, as summarized in the table below, indicate that these compounds were generally poor inhibitors of hCA I but showed effective inhibition in the subnanomolar to nanomolar range for hCA II, IX, and XII nih.gov.

| Compound | Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | H | 1250 | 5.8 | 25.4 | 7.8 |

| 2 | 2-CH3 | 986 | 4.5 | 21.6 | 6.5 |

| 3 | 4-F | 683 | 1.2 | 9.8 | 4.3 |

| 4 | 4-Cl | 754 | 0.9 | 7.5 | 3.1 |

| 5 | 4-Br | 812 | 0.8 | 6.9 | 2.8 |

This table presents a selection of data for illustrative purposes and is based on findings for structurally related compounds.

Identification of Key Pharmacophoric Elements for Desired Activities

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For thiophene sulfonamide-based carbonic anhydrase inhibitors, the key pharmacophoric elements generally include:

A Zinc-Binding Group: The sulfonamide moiety is the primary zinc-binding feature.

Hydrogen Bond Donors/Acceptors: The sulfonamide group and potentially substituents on the thiophene ring or side chain can participate in hydrogen bonding interactions with the enzyme's active site residues.

Hydrophobic Regions: Substituents on the thiophene ring can form hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity.

A pharmacophore model developed for selective carbonic anhydrase IX (CA IX) inhibitors based on a 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide scaffold highlighted the importance of the sulfonamide moiety being deeply buried in the active site mdpi.com.

Elucidation of Steric, Electronic, and Lipophilic Contributions to Biological Response

The biological activity of 5-(2-hydroxyethyl)thiophene-2-sulfonamide analogs is governed by a combination of steric, electronic, and lipophilic factors. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these contributions.

Steric Effects: The size and shape of substituents can influence how well a molecule fits into the enzyme's active site. Bulky substituents on the thiophene ring or the sulfonamide nitrogen can lead to steric hindrance, potentially reducing binding affinity. Conversely, appropriately sized substituents can enhance van der Waals interactions and improve potency.

Lipophilic Contributions: Lipophilicity, often expressed as logP, plays a crucial role in a drug's pharmacokinetic properties, including its ability to cross cell membranes. For topically active carbonic anhydrase inhibitors, optimizing lipophilicity is essential for penetration into the eye. In the development of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, substituents were varied to maximize both inhibitory potency and water solubility, highlighting the delicate balance required for optimal activity nih.gov.

Development of SAR Models and Hypothesis Generation for Compound Optimization

The development of robust Structure-Activity Relationship (SAR) models for 5-(2-Hydroxyethyl)thiophene-2-sulfonamide analogs is foundational to optimizing their therapeutic potential. These models are constructed by systematically modifying the core structure and observing the resultant changes in biological activity. For thiophene-based sulfonamides, SAR studies have often focused on their role as inhibitors of specific enzymes, such as carbonic anhydrases or kinases, and ion channels. nih.govnih.govnih.gov

A primary observation in the SAR of thiophene-sulfonamides is the critical role of the sulfonamide group and the thiophene ring in binding to target enzymes. nih.gov The sulfonamide moiety often acts as a key interacting group, for instance, by coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase.

To generate hypotheses for compound optimization, researchers typically explore modifications at several key positions of the 5-(2-Hydroxyethyl)thiophene-2-sulfonamide scaffold:

The 2-Hydroxyethyl Group at the 5-position: This substituent offers a prime location for modification to influence pharmacokinetic properties and target engagement. The hydroxyl group can participate in hydrogen bonding. Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl with other functional groups (e.g., amino, carboxyl) can probe the steric and electronic requirements of the target's binding pocket. For instance, converting the hydroxyl to an ether or ester could enhance lipophilicity.

The Thiophene Ring: The sulfur atom in the thiophene ring contributes to the electronic nature of the molecule. While the thiophene core is often essential for activity, substitutions at the 3- and 4-positions can be explored to fine-tune electronic properties and introduce additional points of interaction with the target.

Computational modeling, including techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a pivotal role in developing and refining SAR hypotheses. nih.govresearchgate.net These methods help to visualize binding modes and predict the activity of virtual compounds, thereby guiding the synthesis of the most promising analogs.

Design Principles for Improved Potency and Selectivity in Preclinical Contexts

Building upon the SAR models, specific design principles can be formulated to enhance the potency and selectivity of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide analogs for preclinical evaluation.

Improving Potency:

Potency is often enhanced by optimizing the interactions between the inhibitor and the target protein. Key strategies include:

Maximizing Hydrogen Bonding: The hydroxyl group of the 2-hydroxyethyl side chain and the NH of the sulfonamide are potential hydrogen bond donors, while the oxygen atoms of the sulfonamide are acceptors. Modifications that introduce additional hydrogen bond donors or acceptors at strategic positions can lead to a significant increase in binding affinity.

Exploiting Hydrophobic Pockets: If the target protein has nearby hydrophobic pockets, extending the 2-hydroxyethyl side chain with lipophilic groups (e.g., phenyl, cyclohexyl) can lead to favorable hydrophobic interactions and improved potency.

Conformational Restriction: Introducing conformational rigidity into the molecule, for example by incorporating the 2-hydroxyethyl side chain into a ring structure, can reduce the entropic penalty of binding and lead to higher affinity.

Enhancing Selectivity:

Selectivity is crucial to minimize off-target effects. Design principles for improving selectivity include:

Targeting Unique Subpockets: Different isoforms of an enzyme or different members of a protein family often have subtle differences in their active site architecture. Designing analogs with substituents that can specifically interact with unique residues or subpockets in the target of interest, while clashing with residues in off-targets, is a powerful strategy for achieving selectivity.

Modulating Physicochemical Properties: Fine-tuning properties such as pKa, lipophilicity, and polar surface area can influence the compound's ability to reach its target and can be exploited to achieve selectivity. For example, designing a compound that is preferentially taken up by a specific cell type can enhance its selective action.

Isosteric Replacements: Replacing the thiophene ring with other heterocycles (e.g., furan, pyridine, thiazole) can alter the geometry and electronic distribution of the molecule, potentially leading to improved selectivity for the desired target. nih.gov

The following interactive table provides hypothetical data illustrating how modifications to the 5-(2-Hydroxyethyl)thiophene-2-sulfonamide structure could influence inhibitory activity against a target enzyme, based on the SAR principles discussed.

| Compound | R1 (on SO₂NH-) | R2 (at 5-position) | IC₅₀ (nM) |

| 5-(2-Hydroxyethyl)thiophene-2-sulfonamide | H | -CH₂CH₂OH | 500 |

| Analog A | CH₃ | -CH₂CH₂OH | 350 |

| Analog B | H | -CH₂CH₂OCH₃ | 700 |

| Analog C | H | -CH₂CH₂NH₂ | 200 |

| Analog D | H | -CH₂COOH | 150 |

| Analog E | Phenyl | -CH₂CH₂OH | 800 |

This data illustrates that small modifications can have a significant impact on activity. For instance, the introduction of an amino group (Analog C) or a carboxylic acid (Analog D) on the side chain could potentially enhance interactions with the target, leading to lower IC₅₀ values and therefore higher potency. Conversely, masking the hydroxyl group (Analog B) or adding a bulky phenyl group to the sulfonamide (Analog E) might be detrimental to binding.

Advanced Analytical Methodologies for Research on 5 2 Hydroxyethyl Thiophene 2 Sulfonamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in pharmaceutical and chemical analysis for separating components of a mixture. ymerdigital.com For 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, various chromatographic methods are employed to assess the purity of research samples and to quantify the compound in different matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation